molecular formula C21H19BrO2 B2529120 (((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene CAS No. 1674369-46-0

(((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene

Cat. No.: B2529120
CAS No.: 1674369-46-0
M. Wt: 383.285
InChI Key: HIDNWQWJNHATIM-UHFFFAOYSA-N
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Description

(((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene is a complex organic compound characterized by its unique structure, which includes a bromine atom, a methyl group, and two phenylene groups connected by oxygen atoms and methylene bridges.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene typically involves the reaction of 4-bromo-5-methyl-1,2-dihydroxybenzene with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may also be scaled up using industrial chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Carboxylic acids or aldehydes.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

(((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(((4-Bromo-5-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene is unique due to its specific combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications in various fields.

Properties

IUPAC Name

1-bromo-2-methyl-4,5-bis(phenylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrO2/c1-16-12-20(23-14-17-8-4-2-5-9-17)21(13-19(16)22)24-15-18-10-6-3-7-11-18/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDNWQWJNHATIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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